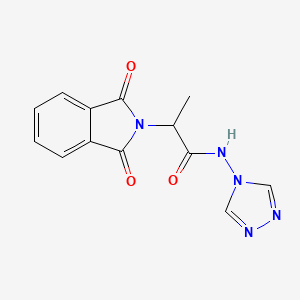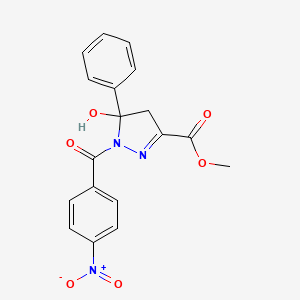![molecular formula C20H15BrN2OS B5113876 N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide, also known as BNTX, is a chemical compound that belongs to the class of selective GABAB receptor antagonists. It has been extensively studied for its potential therapeutic applications in the field of neuroscience.
作用机制
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide selectively binds to the GABAB receptor and blocks its activation by the endogenous ligand GABA. The GABAB receptor is a G protein-coupled receptor that is coupled to the G protein Gi/o. The activation of the receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the neuron and a decrease in neurotransmitter release. By blocking the activation of the GABAB receptor, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide enhances neurotransmitter release and modulates synaptic plasticity.
Biochemical and Physiological Effects:
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects in different animal models. In a rat model of neuropathic pain, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide was found to reduce pain behavior and increase the release of the neurotransmitter glutamate in the spinal cord. In a mouse model of cocaine addiction, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide was found to reduce cocaine self-administration and reinstatement of drug-seeking behavior. In a rat model of epilepsy, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide was found to reduce seizure activity and increase the release of the neurotransmitter GABA in the hippocampus.
实验室实验的优点和局限性
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages as a tool for studying the GABAB receptor. It is highly selective for the GABAB receptor and does not affect other G protein-coupled receptors. It has a long half-life and can be administered systemically or locally. However, N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has some limitations as well. It is a relatively large molecule and may not penetrate the blood-brain barrier efficiently. It may also have off-target effects at high concentrations.
未来方向
For the study of N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide and the GABAB receptor include investigating its role in synaptic plasticity, exploring its therapeutic applications, and developing more selective and potent antagonists.
合成方法
The synthesis of N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 4-bromo-1-naphthylamine with thiophosgene, followed by the reaction of the resulting intermediate with 3-phenylacryloyl chloride. The final product is obtained after purification through column chromatography. The purity of the compound is confirmed through spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to selectively block the GABAB receptor, which is involved in the modulation of neurotransmitter release and synaptic plasticity. N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide has been used as a tool to study the role of GABAB receptors in various physiological and pathological processes such as pain, addiction, epilepsy, and anxiety.
属性
IUPAC Name |
(E)-N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2OS/c21-17-11-12-18(16-9-5-4-8-15(16)17)22-20(25)23-19(24)13-10-14-6-2-1-3-7-14/h1-13H,(H2,22,23,24,25)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNMLRZJQFMFP-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5113797.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113816.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5113831.png)
![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)
![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
![N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5113896.png)
![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)